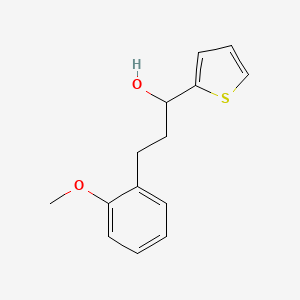
ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate
Overview
Description
Ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine-3-carboxylic acid and ethyl acetoacetate.
Condensation Reaction: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). This is followed by a condensation reaction with ethyl acetoacetate in the presence of a base such as triethylamine (TEA) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the position ortho to the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)propanoate: A similar compound with slight structural differences.
Methyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate: Another analog with a different ester group.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the (Z)-configuration and the combination of the pyridine ring with the dimethylamino group. These features contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-4-19-13(18)10(8-16(2)3)12(17)9-5-6-11(14)15-7-9/h5-8H,4H2,1-3H3/b10-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJVTESGPQVGHB-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B3158824.png)
![1-[(3-nitro-4-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3158826.png)
![2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid](/img/structure/B3158828.png)
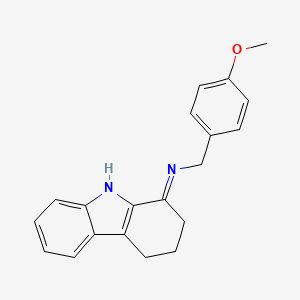
![ethyl 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B3158844.png)
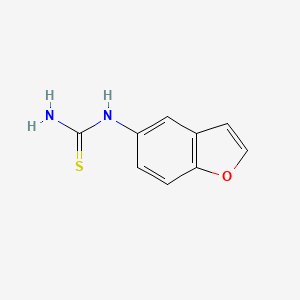
![methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate](/img/structure/B3158860.png)
![1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B3158867.png)
![4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine](/img/structure/B3158884.png)
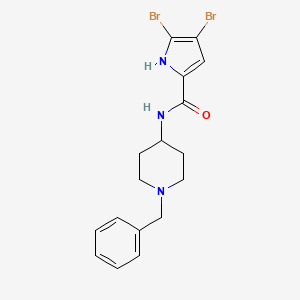
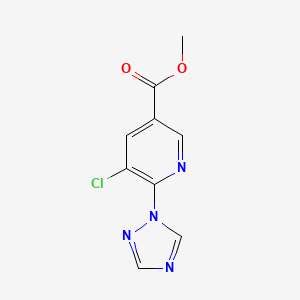
![N'-[(E)-(4-methylphenyl)methylidene]-2-[4-(trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B3158918.png)
![3-[(4-Chlorophenyl)methylsulfanyl]-4-methyl-5-(1-phenyl-2-pyrrol-1-ylpyrrol-3-yl)-1,2,4-triazole](/img/structure/B3158921.png)
